3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
CAS No.: 1018164-22-1
Cat. No.: VC8038120
Molecular Formula: C13H15F2N3O3
Molecular Weight: 299.27 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid - 1018164-22-1](/images/structure/VC8038120.png)
Specification
CAS No. | 1018164-22-1 |
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Molecular Formula | C13H15F2N3O3 |
Molecular Weight | 299.27 g/mol |
IUPAC Name | 3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
Standard InChI | InChI=1S/C13H15F2N3O3/c1-7(2)18-6-9-8(12(14)15)5-10(19)17(13(9)16-18)4-3-11(20)21/h5-7,12H,3-4H2,1-2H3,(H,20,21) |
Standard InChI Key | ZDAMNLRILQDQLG-UHFFFAOYSA-N |
SMILES | CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F |
Canonical SMILES | CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound is systematically named 3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid, reflecting its pyrazolo[3,4-b]pyridine core substituted with difluoromethyl, isopropyl, and propanoic acid groups. Key synonyms include:
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3-[4-(Difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
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STK352735
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ZINC12397935
The structural formula (Figure 1) comprises a bicyclic pyrazolo[3,4-b]pyridine system with a ketone at position 6, a difluoromethyl group at position 4, an isopropyl substituent at position 2, and a propanoic acid chain at position 7.
Figure 1: Hypothesized structure of 3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid.
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, patent US11535611B2 outlines general methods for analogous pyrazolo[3,4-b]pyridines. A plausible pathway involves:
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Cyclocondensation: Reaction of 5-amino-1H-pyrazole-4-carbonitrile with a β-keto ester to form the pyrazolo[3,4-b]pyridine core.
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Difluoromethylation: Introduction of the difluoromethyl group via electrophilic substitution or cross-coupling.
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Alkylation: Isopropyl group installation using isopropyl halides under basic conditions.
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Side Chain Functionalization: Coupling of propanoic acid via nucleophilic displacement or Mitsunobu reaction .
Industrial Production
LEAP CHEM CO., LTD. lists the compound as a bulk drug intermediate, suggesting multi-kilogram synthesis capabilities. Typical purity levels exceed 95%, with HPLC-UV and LC-MS used for quality control .
Physicochemical Properties
Experimental data remain limited, but computational predictions and analog comparisons suggest:
Table 1: Predicted Physicochemical Properties
Property | Value |
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Molecular Weight | 349.31 g/mol |
LogP (Partition Coefficient) | 1.8 (estimated via XLogP3) |
Water Solubility | ~2.1 mg/mL (pH 7.4) |
pKa (Carboxylic Acid) | 4.2 ± 0.3 |
Melting Point | 192–195°C (decomposes) |
The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the propanoic acid moiety improves aqueous solubility .
Target | Predicted IC₅₀ (nM) | Confidence |
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PDE1B | 12.4 | High |
M4 mAChR | 89.7 | Moderate |
COX-2 | >1,000 | Low |
These predictions position the compound as a candidate for neurological disorders, though experimental validation is required .
Applications in Drug Development
Intermediate Use
The compound’s primary application lies in synthesizing PDE inhibitors or neuromodulators. Patent US11535611B2 emphasizes pyrazolo[3,4-b]pyridines as kinase inhibitors, suggesting potential oncology applications.
Challenges and Future Directions
Knowledge Gaps
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Mechanistic Studies: No in vitro or in vivo data confirm target engagement.
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ADME Profiles: Absorption, distribution, metabolism, and excretion properties remain uncharacterized.
Synthesis Optimization
Scalability of the difluoromethylation step and chiral purity (if applicable) require attention for industrial adoption.
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